molecular formula C20H19N3O3 B2447048 1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049540-83-1

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2447048
CAS-Nummer: 1049540-83-1
Molekulargewicht: 349.39
InChI-Schlüssel: IBIHSMUDPWDQJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a dihydropyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the dihydropyridazine ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridazine intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated through a Friedel-Crafts acylation reaction, using an ethoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of the intermediate to the carboxamide derivative through an amidation reaction, typically using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides for nucleophilic substitution, aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Overview

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structure, characterized by a benzyl group, an ethoxyphenyl group, and a dihydropyridazine ring, positions it as a significant candidate in various scientific research applications, particularly in medicinal chemistry and biological studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Dihydropyridazine Ring : This is achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction is employed where a benzyl halide reacts with the dihydropyridazine intermediate.
  • Attachment of the Ethoxyphenyl Group : This is accomplished via a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a catalyst like aluminum chloride.

Scientific Research Applications

This compound has several significant applications across different fields:

Medicinal Chemistry

  • Anticancer Research : The compound is being investigated for its potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate it may exhibit significant inhibition of cancer cell viability comparable to established chemotherapeutics .

Biological Studies

  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Drug Development

  • Lead Compound Identification : Due to its unique structural features, it serves as a lead compound for the development of new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

A number of studies have explored the biological activities and potential therapeutic applications of this compound:

Cytotoxicity Studies

Research has shown that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For instance:

  • In vitro tests indicated that certain derivatives displayed IC50 values comparable to standard drugs like doxorubicin, suggesting promising anticancer properties .

Mechanistic Insights

Studies exploring its mechanism revealed that treatment with this compound led to significant alterations in cell cycle distribution and apoptosis regulation in cancer cells. For example:

  • One study demonstrated that treatment resulted in an increase in pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a potential pathway for inducing cancer cell death .

Wirkmechanismus

The mechanism of action of 1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20N2O3C_{18}H_{20}N_{2}O_{3} and possesses a molecular weight of 312.37 g/mol. The structure features a dihydropyridazine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidine have shown cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
DHFPHT2915Apoptosis induction
DHFPDU14512Cell cycle arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar structures have been evaluated for their activity against various bacterial strains. For example, compounds with the dihydropyridine framework demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications at the benzyl position can enhance efficacy .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-benzyl derivativesStaphylococcus aureus0.44 µg/mm²
Quinoxaline derivativesPseudomonas aeruginosa0.88 µg/mm²

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .
  • Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis of cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of dihydropyridazine derivatives for their anticancer properties. These studies utilized the MTT assay to determine cell viability post-treatment with various concentrations of the compounds. Results indicated that specific substitutions on the benzyl group significantly enhanced anticancer activity .

Eigenschaften

IUPAC Name

1-benzyl-N-(2-ethoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-26-18-11-7-6-10-16(18)21-20(25)17-12-13-19(24)23(22-17)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIHSMUDPWDQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.